
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a trifluoromethoxy-substituted benzaldehyde under acidic conditions. The reaction is followed by methylation and amination steps to introduce the methyl and amine groups at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
科学研究应用
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine has several scientific research applications:
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
作用机制
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound acts as a microtubule-targeted agent, inhibiting microtubule polymerization and disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s interaction with tubulin, a key protein in microtubule formation, is crucial for its mechanism of action .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: A structurally similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Methyl-7-(trifluoromethoxy)quinolin-4-amine is unique due to the specific positioning of the trifluoromethoxy group and the methyl group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
属性
CAS 编号 |
1189105-71-2 |
|---|---|
分子式 |
C11H9F3N2O |
分子量 |
242.20 g/mol |
IUPAC 名称 |
2-methyl-7-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C11H9F3N2O/c1-6-4-9(15)8-3-2-7(5-10(8)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16) |
InChI 键 |
HDOLVNOQDHEOAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)
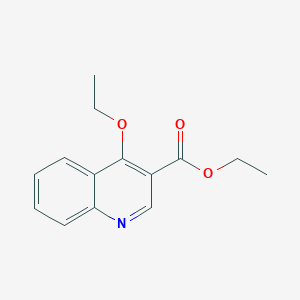

![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
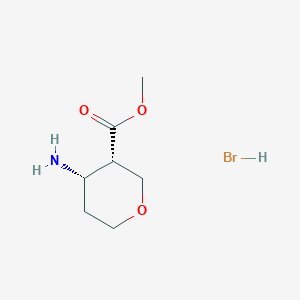
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)

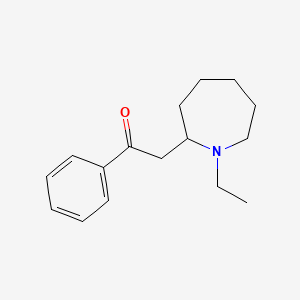



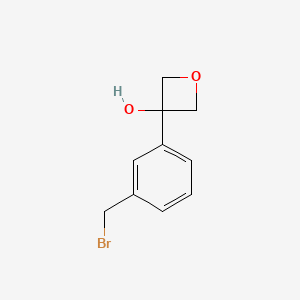
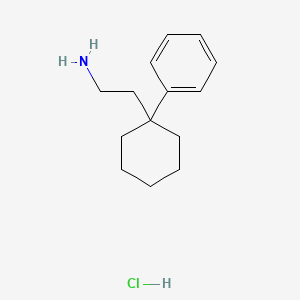
![Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11869199.png)
